molecular formula C10H12BrNO2 B1343331 Tert-butyl 6-bromopicolinate CAS No. 910044-07-4

Tert-butyl 6-bromopicolinate

Cat. No. B1343331
M. Wt: 258.11 g/mol
InChI Key: FMFVWFOLGYTRBX-UHFFFAOYSA-N
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Description

Tert-butyl 6-bromopicolinate is a chemical compound with the CAS Number: 910044-07-4 . It has a molecular weight of 258.11 .


Synthesis Analysis

The synthesis of Tert-butyl 6-bromopicolinate involves several stages. In one method, diethylaminoethanol is introduced into dimethylformamide at room temperature. Sodium hydride is then added and the mixture is stirred for 30 minutes. A solution of Tert-butyl 6-bromopicolinate in dimethylformamide is added dropwise and the reaction mixture is stirred at room temperature for 16 hours .


Molecular Structure Analysis

The molecular structure of Tert-butyl 6-bromopicolinate is represented by the InChI code: 1S/C10H12BrNO2/c1-10(2,3)14-9(13)7-5-4-6-8(11)12-7/h4-6H,1-3H3 .


Physical And Chemical Properties Analysis

Tert-butyl 6-bromopicolinate is a solid at room temperature . It has a molecular weight of 258.11 .

Scientific Research Applications

  • Synthesis of Morpholine Derivatives : The research conducted by D’hooghe et al. (2006) presented a novel approach for synthesizing cis-3,5-disubstituted morpholine derivatives. This involved transforming 1-tert-Butyl-2-(allyloxymethyl)aziridine into a specific morpholine, which was then used as a substrate for further synthesis (D’hooghe et al., 2006).

  • Cascade Recyclization in Pyrazolo[5,1-c][1,2,4]triazines : Ivanov (2020) explored the treatment of tert-butyl 2-(7-bromo-3-tert-butyl-8-R-4-oxopyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl)acetates, leading to rapid cascade reactions with high-yield outcomes. This process illustrates the potential of tert-butyl derivatives in facilitating complex chemical transformations (Ivanov, 2020).

  • ophysical properties, useful in light-emitting diodes (LEDs) and other electronic applications (Danel et al., 2002).
  • Synthesis of Bipyridine Derivatives : Cassol et al. (2000) described a high-yielding synthesis of 6,6'-dimethyl-2,2'-bipyridine through the reductive homocoupling of 6-bromopicoline. This synthesis pathway is significant in the field of coordination chemistry and the creation of ligands for metal complexes (Cassol et al., 2000).

  • Marine Drug Synthesis : Li et al. (2013) researched the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate in studying the structure-activity relationships of antitumor antibiotic tetrahydroisoquinoline natural products. This showcases the role of tert-butyl derivatives in medicinal chemistry and drug development (Li et al., 2013).

  • Herbicidal Activity of Oxazolinones : Kudo et al. (1998) synthesized a series of 3-aryl-5-tert-butyl-4-oxazolin-2-ones, which exhibited significant herbicidal activity against various weeds. This research highlights the agricultural applications of tert-butyl derivatives (Kudo et al., 1998).

Safety And Hazards

Tert-butyl 6-bromopicolinate is classified under the GHS07 hazard class. It is harmful if ingested or inhaled. It is recommended to minimize exposure to this material. Severe overexposure can result in injury or death .

properties

IUPAC Name

tert-butyl 6-bromopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-10(2,3)14-9(13)7-5-4-6-8(11)12-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMFVWFOLGYTRBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 6-bromopicolinate

CAS RN

910044-07-4
Record name tert-Butyl 6-bromopicolinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

p-Toluenesulfonyl chloride (9.0 g, 47.2 mmol) was added portionwise to a mixture of 2-bromo-picolinic acid (4.02 g, 19.9 mmol) in tert-butanol (36 mL) and pyridine (10.8 mL, 134 mmol) at 0° C. and the mixture was stirred at rt for 14 hours. An aqueous solution of sodium bicarbonate was slowly added. The precipitate was filtered, washed with water and dried in vacuo to provide 4.04 g (79%) of the desired product tert-butyl 6-bromopicolinate (25A): 1H NMR (300 MHz, CDCl3) δ 7.97 (1H, dd), 7.64 (2H, m), 1.62 (9H, s).
Quantity
9 g
Type
reactant
Reaction Step One
Name
2-bromo-picolinic acid
Quantity
4.02 g
Type
reactant
Reaction Step One
Quantity
10.8 mL
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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